N-(1-benzofuran-3-ylmethyl)sulfamide

Carbonic anhydrase inhibition Sulfamide SAR Enzyme kinetics

N-(1-Benzofuran-3-ylmethyl)sulfamide (CHEMBL1077117; BDBM50310434) is a low-molecular-weight (226.25 g mol⁻¹) benzofuran – sulfamide hybrid. The molecule combines a benzofuran heterocycle with a primary sulfamide (–NHSO₂NH₂) warhead and has been annotated as an inhibitor of human carbonic anhydrase II (hCA II) with an IC₅₀ of 7.1 µM in a CO₂ hydration assay.

Molecular Formula C9H10N2O3S
Molecular Weight 226.25 g/mol
Cat. No. B10850632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzofuran-3-ylmethyl)sulfamide
Molecular FormulaC9H10N2O3S
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CO2)CNS(=O)(=O)N
InChIInChI=1S/C9H10N2O3S/c10-15(12,13)11-5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H2,10,12,13)
InChIKeyXOBOZYKTCAJRGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzofuran-3-ylmethyl)sulfamide – Chemical Identity, Target Profile, and Procurement-Relevant Characteristics


N-(1-Benzofuran-3-ylmethyl)sulfamide (CHEMBL1077117; BDBM50310434) is a low-molecular-weight (226.25 g mol⁻¹) benzofuran – sulfamide hybrid [1]. The molecule combines a benzofuran heterocycle with a primary sulfamide (–NHSO₂NH₂) warhead and has been annotated as an inhibitor of human carbonic anhydrase II (hCA II) with an IC₅₀ of 7.1 µM in a CO₂ hydration assay [2]. It is also disclosed as a member of a benzo-fused heteroaryl sulfamide series claimed for anticonvulsant activity [3]. The compound is primarily encountered as a research tool or screening hit and is not an approved drug; its procurement is therefore driven by structure–activity-relationship (SAR) exploration and target‑engagement studies [1].

Why N-(1-Benzofuran-3-ylmethyl)sulfamide Cannot Be Freely Replaced by Generic Benzofuran – Sulfonamide Analogues


The sulfamide (–NHSO₂NH₂) functional group is structurally and electronically distinct from the ubiquitous aryl‑sulfonamide (–SO₂NH₂) zinc‑binding motif found in most carbonic‑anhydrase inhibitors [1]. The sulfamide linker provides an additional nitrogen atom that alters the pKa, hydrogen‑bond donor/acceptor profile, and geometry of the enzyme‑interacting head, which can shift isoform‑selectivity and off‑target liability relative to benzenesulfonamide‑based benzofurans [2]. Moreover, within the sulfamide sub‑class, minor variations in the heterocycle (e.g., benzofuran vs. benzothiophene) have been shown to modulate anticonvulsant efficacy in the maximal electroshock (MES) model, indicating that simple interchange would introduce pharmacokinetic and pharmacodynamic uncertainty [1]. These molecular differences mandate compound‑specific validation rather than generic substitution when building a SAR programme or selecting a chemical probe.

Quantitative Differentiation Guide: N-(1-Benzofuran-3-ylmethyl)sulfamide vs. Key Comparators


Carbonic‑Anhydrase II Inhibition: Potency vs. the Parent Sulfamide Scaffold

N-(1-Benzofuran-3-ylmethyl)sulfamide inhibits human carbonic anhydrase II with an IC₅₀ of 7.1 µM in a stopped‑flow CO₂ hydration assay [1]. The unsubstituted parent sulfamide (H₂NSO₂NH₂) is essentially inactive at physiologically relevant concentrations (reported Kᵢ > 1 mM) [2]. The benzofuran‑methyl substituent therefore converts a negligible binder into a modest µM‑range inhibitor, demonstrating that the benzofuran portion contributes to target engagement.

Carbonic anhydrase inhibition Sulfamide SAR Enzyme kinetics

Isoform‑Selectivity Context: Benzofuran – Sulfamide vs. Benzofuran – Benzenesulfonamide Conjugates

Benzofuran – benzenesulfonamide hybrids reported in the literature achieve nanomolar Kᵢ values against tumour‑associated hCA IX (10.0–97.5 nM) and hCA XII (10.1–71.8 nM) [1]. N-(1-Benzofuran-3-ylmethyl)sulfamide lacks the benzenesulfonamide zinc‑binding motif and shows only micromolar activity against hCA II, with no reported data on CA IX/XII [2]. This systematic difference suggests that the sulfamide head may engage the catalytic zinc in a different binding pose, potentially offering a distinct selectivity fingerprint that is currently uncharacterised.

CA isoform selectivity Tumour-associated CA IX/XII Sulfonamide vs. sulfamide

Anticonvulsant Potential: Benzofuran – Sulfamide vs. Benzothiophene – Sulfamide in the MES Model

WO 2006/023861 A1 explicitly names N-(3-benzofuranylmethyl)-sulfamide alongside its benzothiophene analogue N-(benzo[b]thien-3-ylmethyl)-sulfamide as representatives of the invention [1]. The patent defines preferred compounds as those showing MES activity at 100–300 mg kg⁻¹ in mice (≥3/5 protected) [1]. Although individual ED₅₀ values are not publicly disclosed for these specific analogues, the co‑listing demonstrates that both the benzofuran and benzothiophene cores are claimed as competent heterocycles for anticonvulsant activity, implying that the oxygen‑ vs. sulphur‑heterocycle switch is tolerated but may yield different potency or toxicity profiles that a user must profile empirically.

Anticonvulsant screening Maximal electroshock (MES) Heterocyclic sulfamides

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bond Capacity vs. Benzenesulfonamide Benzofurans

N-(1-Benzofuran-3-ylmethyl)sulfamide has a calculated logP of 0.6 and a topological polar surface area (TPSA) of 97.9 Ų, with 2 hydrogen‑bond donors and 5 acceptors [1]. By comparison, benzofuran‑3‑ylmethanesulfonamide (the sulfonamide analogue lacking the extra sulfamide nitrogen) has a TPSA of 80.5 Ų and 1 hydrogen‑bond donor . The additional –NH– in the sulfamide headgroup raises H‑bond donor count and polar surface area, which can reduce passive permeability but enhance solubility and offer an additional vector for target‑binding interactions.

Physicochemical profiling Drug-likeness Sulfamide logP

Recommended Procurement Scenarios for N-(1-Benzofuran-3-ylmethyl)sulfamide Based on Quantitative Evidence


Fragment‑Based Lead Discovery Targeting Carbonic‑Anhydrase Isoforms with Novel Zinc‑Binding Motifs

The sulfamide warhead offers an underexplored zinc‑binding pharmacophore relative to the well‑characterised sulfonamide. With a confirmed hCA II IC₅₀ of 7.1 µM [1], this compound can serve as a fragment‑sized starting point for structure‑guided optimisation toward isoform‑selective inhibitors, particularly where intellectual‑property space around aryl‑sulfonamides is crowded [2].

Anticonvulsant SAR Expansion Around Benzo‑Fused Heteroaryl Sulfamides

As a specifically claimed compound in WO 2006/023861 A1 [3], the benzofuran‑sulfamide scaffold is a direct entry point for medicinal chemists wishing to explore the oxygen‑heterocycle sub‑series of sulfamide anticonvulsants, enabling head‑to‑head comparison with the benzothiophene and naphthyl analogues claimed in the same patent.

Physicochemical Comparator for Sulfonamide‑to‑Sulfamide Isosteric Replacement Studies

The +17.4 Ų TPSA and additional H‑bond donor relative to benzofuran‑3‑ylmethanesulfonamide make this compound a useful tool for investigating how sulfamide‑for‑sulfonamide substitution affects permeability, solubility, and off‑target pharmacology in a matched molecular pair context.

Quote Request

Request a Quote for N-(1-benzofuran-3-ylmethyl)sulfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.